6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid
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Overview
Description
6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound with the molecular formula C11H9ClN2O2. It belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with cyclopropylcarbonyl chloride in the presence of a base, followed by chlorination .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[1,2-a]pyridines .
Scientific Research Applications
6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new therapeutic agents.
Industry: The compound is used in the development of fluorescent probes for monitoring pH changes in biological systems
Mechanism of Action
The mechanism of action of 6-chloro-2-cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: Similar in structure but differs in the position of the carboxylic acid group.
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: Contains an ethyl group instead of a cyclopropyl group.
Uniqueness
6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid is unique due to its cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C11H9ClN2O2 |
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Molecular Weight |
236.65 g/mol |
IUPAC Name |
6-chloro-2-cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H9ClN2O2/c12-7-3-4-8-13-9(6-1-2-6)10(11(15)16)14(8)5-7/h3-6H,1-2H2,(H,15,16) |
InChI Key |
VDEZDSUKQNTHCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(N3C=C(C=CC3=N2)Cl)C(=O)O |
Origin of Product |
United States |
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